molecular formula C11H15BrN2O3 B599198 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline CAS No. 1261988-45-7

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline

Cat. No.: B599198
CAS No.: 1261988-45-7
M. Wt: 303.156
InChI Key: VVDLRMZYHRZKOI-UHFFFAOYSA-N
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Description

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is an organic compound characterized by a benzene ring substituted with a bromine atom, a tert-butyl group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aniline derivative, followed by nitration and subsequent introduction of the tert-butyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

    Substitution: The methoxy group can be replaced by other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions often involve the use of strong acids or bases, such as sulfuric acid or sodium hydroxide, and organic solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(tert-butyl)benzamide
  • 4-Bromo-N-(tert-butyl)-3-methoxybenzamide
  • 4-Bromo-N-(tert-butyl)-2-nitrobenzamide

Uniqueness

4-Bromo-N-(tert-butyl)-5-methoxy-2-nitroaniline is unique due to the specific combination of substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-N-tert-butyl-5-methoxy-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)13-8-6-10(17-4)7(12)5-9(8)14(15)16/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDLRMZYHRZKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=C(C=C1[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681500
Record name 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-45-7
Record name 4-Bromo-N-tert-butyl-5-methoxy-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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